molecular formula C4H9NO2S B2588692 Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide CAS No. 2022671-67-4

Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide

Cat. No.: B2588692
CAS No.: 2022671-67-4
M. Wt: 135.18
InChI Key: RCCUZNHLNABPKP-QWWZWVQMSA-N
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Description

Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide: is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a cyclopropane ring substituted with a methyl group and a sulfonamide functional group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide typically involves the cyclopropanation of suitable alkenes followed by the introduction of the sulfonamide group. One common method includes the reaction of 2-methylcyclopropane with sulfonamide under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by sulfonamide introduction. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

  • Rel-(1R,2R)-2-methylcyclopropane-1-carboxamide
  • Rel-(1R,2R)-2-methylcyclopropane-1-phosphonamide
  • Rel-(1R,2R)-2-methylcyclopropane-1-thioamide

Comparison: Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide, phosphonamide, and thioamide analogs. The sulfonamide group is known for its strong binding affinity to enzyme active sites, making it a valuable moiety in drug design and biochemical research.

Properties

IUPAC Name

(1R,2R)-2-methylcyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-3-2-4(3)8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCUZNHLNABPKP-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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